2,5-Dibromotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6222. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

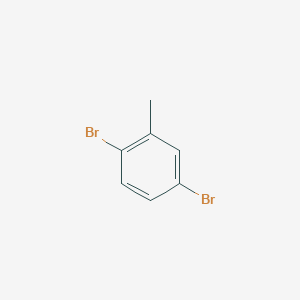

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEZTJYRBHOKHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1050389 | |

| Record name | 2,5-Dibromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1050389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-59-8 | |

| Record name | 2,5-Dibromotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5 Dibromotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIBROMOTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dibromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dibromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1050389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5 DIBROMOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAX67T68IK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Dibromotoluene CAS number 615-59-8 properties

An In-depth Technical Guide to 2,5-Dibromotoluene (CAS: 615-59-8)

Introduction

This compound, with the CAS number 615-59-8, is an organic halide compound characterized by a toluene (B28343) ring substituted with two bromine atoms at the 2 and 5 positions.[1] Its chemical formula is C₇H₆Br₂.[1][2][3] This compound serves as a critical building block and versatile intermediate in a wide range of synthetic applications, from pharmaceuticals to advanced materials.[4] Notably, it is a key intermediate in the synthesis of Elbasvir, an antiviral drug used in the treatment of Hepatitis C, underscoring its importance in the drug development sector.[1][5] Its unique structure allows for selective chemical modifications, making it an invaluable component in the multi-step synthesis of complex active pharmaceutical ingredients (APIs) and specialty chemicals.[1][4][5]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1][5] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 615-59-8 | [1][2] |

| Molecular Formula | C₇H₆Br₂ | [1][2][3] |

| Molecular Weight | 249.93 g/mol | [1][2][6] |

| Appearance | Colorless to pale yellow transparent liquid | [1][3][5][7] |

| Melting Point | 5-6 °C (41-42.8 °F) | [1][5][6][7][8][9] |

| Boiling Point | 236.0 °C @ 760 mmHg135-136 °C @ 35 mmHg | [1][5][8][6][7][9] |

| Density | 1.815 g/mL at 25 °C1.8127 g/cm³ at 19 °C | [6][9][8] |

| Refractive Index (n20/D) | 1.602 | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

| Solubility | Insoluble in water. | [7][8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various spectral data sets are publicly available through chemical databases.

| Spectrum Type | Availability | Source(s) |

| ¹H NMR | Spectrum available | [10] |

| ¹³C NMR | Spectrum available | [2] |

| Mass Spectrometry (MS) | Spectrum available | [11][12][13] |

| Infrared (IR) | Spectra available (FTIR, ATR-IR) | [2][14][15] |

| Raman | Spectrum available | [2][16] |

Reactivity and Applications

The chemical reactivity of this compound is dominated by the two bromine substituents on the aromatic ring, which serve as reactive sites for various transformations.

-

Cross-Coupling Reactions: The bromine atoms are excellent leaving groups for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille, enabling the efficient formation of C-C and C-N bonds to build more complex molecules.[4]

-

Lithiation and Functionalization: The bromine atoms can undergo Br/Li exchange, followed by reaction with various electrophiles to introduce new functional groups in a regioselective manner.[17]

Key Applications:

-

Pharmaceutical Synthesis: It is a vital intermediate for APIs, most notably in the production of the Hepatitis C drug Elbasvir.[1][5]

-

Materials Science: It serves as a precursor for advanced materials, including liquid crystals, Organic Light Emitting Diodes (OLEDs), and conducting polymers.[4] Its structure is used in synthesizing monomers like 2,5-bis(4′-alkoxycarbonylphenyl)styrenes for mesogen-jacketed liquid-crystal polymers.[6][9]

-

Analytical Chemistry: It has been used as an internal standard for the quantification of cyanide and thiocyanate (B1210189) in human saliva by Gas Chromatography-Mass Spectrometry (GC-MS).[6][9]

Experimental Protocols

Synthesis of this compound from 2-methyl-4-bromoaniline

A general procedure for the synthesis of this compound involves a diazotization reaction followed by a Sandmeyer-type reaction.[9]

Methodology: [9]

-

Diazotization: 46.5 g (0.25 mol) of pre-melted 2-methyl-4-bromoaniline is slowly added to 400 mL of 23% aqueous hydrobromic acid in a 2000 mL three-necked beaker equipped with a mechanical stirrer. The mixture is stirred for 20 minutes and subsequently cooled to -5°C.

-

A solution of 22.4 g (0.33 mol) of sodium nitrite (B80452) dissolved in 130 mL of water is added slowly and dropwise over 1 hour, maintaining the temperature at -5°C.

-

Workup and Purification: The crude product is initially purified by passing it through a short silica (B1680970) gel column (eluent: n-hexane).

-

Finally, the product is purified by decompression distillation to collect the colorless oily product at a boiling point of 100-102 °C/10 mmHg. This procedure yields 36.1 g (58% yield) of this compound.[9]

Workflow Visualization

The following diagram illustrates the synthesis and purification workflow described above.

Caption: Synthesis and Purification Workflow for this compound.

Safety and Handling

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

The compound is classified as hazardous according to the Globally Harmonized System (GHS).[2][18]

| Hazard Information | Details | Source(s) |

| GHS Pictogram | Irritant (Exclamation Mark) | [2] |

| Signal Word | Warning | [2][3][6][18] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3][6][18] |

| Hazard Classes | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | [2][3][6][7][18] |

Precautionary Measures & First Aid

-

Handling: Use with adequate ventilation and in a fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats.[7] Avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation.[7][8] Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1][7][8]

-

First Aid:

-

Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids.[8]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen.[7][8]

-

Ingestion: If conscious, rinse mouth and drink 2-4 cupfuls of water or milk. Do NOT induce vomiting.[8] In all cases of exposure, seek medical attention.[7][8]

-

Stability and Reactivity

-

Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[4][8]

-

Incompatible Materials: Strong bases and oxidizing agents.[7][8]

-

Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[7][8]

Conclusion

This compound is a high-value chemical intermediate with significant utility in the pharmaceutical and material science industries. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential building block for complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling protocols is critical for researchers, scientists, and drug development professionals who utilize this compound in their work.

References

- 1. innospk.com [innospk.com]

- 2. 2,5 Dibromotoluene | C7H6Br2 | CID 12006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. leapchem.com [leapchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,5-ジブロモトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound(615-59-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound | 615-59-8 [chemicalbook.com]

- 10. This compound(615-59-8) 1H NMR [m.chemicalbook.com]

- 11. This compound(615-59-8) MS spectrum [chemicalbook.com]

- 12. ez.restek.com [ez.restek.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 615-59-8 Name: this compound [xixisys.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,5-Dibromotoluene

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound, a key intermediate in various fields of chemical synthesis.

Chemical Identity and Physical Properties

This compound, also known as 1,4-dibromo-2-methylbenzene, is an organic halide with the chemical formula C7H6Br2.[1] It serves as a crucial building block in the synthesis of pharmaceuticals and advanced materials.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H6Br2 | [1][3] |

| Molecular Weight | 249.93 g/mol | [1][3] |

| CAS Number | 615-59-8 | [1][4] |

| Appearance | Colorless to pale yellow transparent liquid | [1][3][5] |

| Melting Point | 5-6 °C | [1][4][6] |

| Boiling Point | 236 °C at 760 mmHg; 135-136 °C at 35 mmHg | [1][4][6] |

| Density | Approximately 1.8 ± 0.1 g/cm³; 1.815 g/mL at 25 °C | [1][4][6] |

| Refractive Index | 1.601-1.603; n20/D 1.602 | [4][6] |

| Flash Point | 107.9 ± 21.0 °C; 110°C; 113 °C (closed cup) | [1][4][6] |

| Solubility | Insoluble in water.[3] Sparingly soluble in chloroform (B151607) and slightly soluble in ethyl acetate.[5] | |

| Vapor Pressure | 0.074 mmHg at 25 °C | [3] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 1,4-dibromo-2-methylbenzene | [7] |

| Synonyms | 1,4-dibromo-2-methyl-benzene, Toluene, 2,5-dibromo- | [4] |

| InChI | 1S/C7H6Br2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | [6] |

| InChIKey | QKEZTJYRBHOKHH-UHFFFAOYSA-N | [6] |

| SMILES | Cc1cc(Br)ccc1Br | [6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectral Data of this compound

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ: 7.39 (m, 1H, Ar-H), 7.37 (m, 1H, Ar-H), 7.18 (m, 1H, Ar-H), 2.38 (s, 3H, -CH₃) | [8] |

| ¹³C NMR (100 MHz, CDCl₃) | δ: 139.9, 133.6, 133.5, 130.3, 123.5, 120.9, 22.7 | [8] |

| IR Spectroscopy | Available as FTIR (Neat, ATR) and Vapor Phase IR. | [7] |

| Mass Spectrometry | NIST Mass Spectrometry Data Center provides reference spectra. | [7] |

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis. The bromine atoms can be selectively functionalized, making it a valuable precursor for more complex molecules.[1]

This procedure outlines a common laboratory-scale synthesis.

Materials:

-

2-Methyl-4-bromoaniline (46.5 g, 0.25 mol)

-

23% aqueous hydrobromic acid (400 mL)

-

Sodium nitrite (B80452) (22.4 g, 0.33 mol)

-

Water (130 mL)

-

47% hydrobromic acid (100 mL)

-

Copper (I) bromide (35.9 g, 0.25 mol)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

To a 2000 mL three-necked beaker, add 400 mL of 23% aqueous hydrobromic acid.

-

Slowly add 46.5 g (0.25 mol) of pre-melted 2-methyl-4-bromoaniline.

-

Stir the mixture continuously for 20 minutes and then cool to -5°C.

-

While maintaining the temperature, slowly add a solution of 22.4 g (0.33 mol) of sodium nitrite dissolved in 130 mL of water dropwise over 1 hour.

-

In a separate vessel, prepare a solution of 35.9 g (0.25 mol) of copper (I) bromide in 100 mL of 47% hydrobromic acid and cool it to 0°C.

-

Add the resulting diazonium salt solution in batches to the copper bromide solution.

-

Gradually warm the reaction mixture to 70°C and stir at this temperature for 30 minutes.

-

Cool the reaction to room temperature and extract with methyl tert-butyl ether (3 x 200 mL).

-

The combined organic layers are then purified by decompression distillation to yield the final product.

References

- 1. innospk.com [innospk.com]

- 2. leapchem.com [leapchem.com]

- 3. This compound(615-59-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,5-ジブロモトルエン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,5 Dibromotoluene | C7H6Br2 | CID 12006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 615-59-8 [chemicalbook.com]

2,5-Dibromotoluene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-Dibromotoluene, its molecular formula, and molecular weight. It also details an experimental protocol for its application as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of biological samples.

Core Data Presentation

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₇H₆Br₂ | [1][2] |

| Molecular Weight | 249.93 g/mol | [1][2][3] |

| CAS Number | 615-59-8 | [1][4] |

| Appearance | Colorless to pale yellow transparent liquid | [4][5] |

| Density | ~1.8 g/cm³ | [4] |

| Melting Point | 5-6 °C | [4][5] |

| Boiling Point | 236 °C at 760 mmHg | [4] |

| Flash Point | 107.9 ± 21.0 °C | [4] |

Application in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a building block in the production of Elbasvir, an antiviral medication used in the treatment of Hepatitis C.[4] The two bromine atoms on the toluene (B28343) ring provide reactive sites for selective chemical modifications, enabling the construction of complex molecular architectures required for pharmacologically active molecules.[4]

Experimental Protocol: Quantification of Cyanide and Thiocyanate (B1210189) in Saliva by GC-MS

This section details the methodology for the simultaneous determination of cyanide (CN) and thiocyanate (SCN) in human saliva, utilizing this compound as an internal standard for accurate quantification.[1][3]

Objective: To accurately determine the concentrations of cyanide and thiocyanate in human saliva samples.

Materials:

-

Human saliva samples

-

This compound (Internal Standard)

-

Tetrabutylammonium sulfate (B86663) (Phase-transfer catalyst)

-

Pentafluorobenzyl bromide (Derivatizing agent)

-

Standard solutions of cyanide and thiocyanate for calibration

Procedure:

-

Sample Preparation: Saliva samples are diluted.

-

Extractive Alkylation: The anions (cyanide and thiocyanate) are separated from the saliva matrix through an extractive alkylation technique.[1][3]

-

Derivatization: Tetrabutylammonium sulfate is used as a phase-transfer catalyst, and pentafluorobenzyl bromide is added as the derivatizing agent.[1][3] This step converts the non-volatile cyanide and thiocyanate into semi-volatile derivatives suitable for GC-MS analysis.[3]

-

Internal Standard Addition: A known concentration of this compound is added to the sample.

-

GC-MS Analysis: The derivatized products are analyzed by gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM).[1][3]

-

Quantification: The concentrations of cyanide and thiocyanate in the original saliva samples are determined by comparing the peak areas of their derivatives to the peak area of the this compound internal standard.[1][3]

Calibration: A calibration plot is generated using standard solutions of known cyanide and thiocyanate concentrations. The linear range for cyanide is typically 1 to 100 µmol/L, and for thiocyanate, it is 5 to 200 µmol/L.[1][3]

Visualizations

The following diagrams illustrate key concepts and workflows related to the information presented in this guide.

Caption: Molecular Structure of this compound

Caption: GC-MS Workflow for Cyanide and Thiocyanate Analysis.

References

- 1. Cyanide and thiocyanate in human saliva by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. innospk.com [innospk.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,4-Dibromo-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and physico-chemical properties of 1,4-dibromo-2-methylbenzene (CAS No: 615-59-8). It includes a detailed summary of its physical and spectroscopic data, presented in structured tables for clarity. Furthermore, this document outlines a representative experimental protocol for its synthesis via the Sandmeyer reaction, a common method for the preparation of aryl halides. A generalized workflow for the spectroscopic characterization of the compound is also provided. The guide is supplemented with visualizations of the synthetic pathway and analytical workflow to aid in the understanding of the key processes.

Introduction

1,4-Dibromo-2-methylbenzene, also known by its common synonym 2,5-dibromotoluene, is a disubstituted aromatic hydrocarbon. The presence of two bromine atoms on the toluene (B28343) scaffold makes it a valuable intermediate in organic synthesis. The differential reactivity of the C-Br bonds and the influence of the methyl group on the aromatic ring's electronics allow for its use in a variety of chemical transformations, particularly in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] This document serves as a technical resource for professionals requiring detailed information on its structure, properties, and handling.

Structure and Nomenclature

The structure of 1,4-dibromo-2-methylbenzene consists of a benzene (B151609) ring substituted with two bromine atoms at positions 1 and 4, and a methyl group at position 2.

| Identifier | Value |

| Preferred IUPAC Name | 1,4-Dibromo-2-methylbenzene[2] |

| Synonym | This compound[2] |

| CAS Number | 615-59-8[2][3] |

| Molecular Formula | C₇H₆Br₂[2][3] |

| Molecular Weight | 249.93 g/mol [3][4][5] |

| SMILES | CC1=C(C=CC(=C1)Br)Br[2] |

| InChIKey | QKEZTJYRBHOKHH-UHFFFAOYSA-N[2][3] |

Physico-chemical Properties

1,4-Dibromo-2-methylbenzene is a colorless to light yellow liquid or a low-melting solid at room temperature.[4] It is generally considered to be insoluble in water but soluble in common organic solvents such as benzene, toluene, and ethyl acetate.[1]

| Property | Value | Reference |

| Physical State | Colorless to light yellow clear liquid | [4] |

| Melting Point | 5-6 °C (lit.) | [4] |

| Boiling Point | 135-136 °C / 35 mmHg (lit.) | [4] |

| Density | 1.815 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n²⁰/D) | 1.602 (lit.) | [4] |

Spectroscopic Data

While experimental spectra for 1,4-dibromo-2-methylbenzene are not widely available in public databases, predicted data and analysis based on its structure provide valuable information for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the three methyl protons.

| Chemical Shift (δ) ppm (Predicted in CDCl₃) | Multiplicity | Integration | Assignment |

| 7.39 | m | 1H | Aromatic H-5 |

| 7.37 | m | 1H | Aromatic H-3 |

| 7.18 | m | 1H | Aromatic H-6 |

| 2.38 | s | 3H | Methyl (CH₃) |

(Prediction Source: iChemical[4])

¹³C NMR (Expected): The carbon-13 NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the bromine and methyl substituents. Carbons bonded to bromine will appear at lower field.

Infrared (IR) Spectroscopy

The IR spectrum of 1,4-dibromo-2-methylbenzene is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-Br stretching.

| Wavenumber Range (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H Stretch |

| 3000 - 2850 | Aliphatic C-H Stretch (from CH₃) |

| 1600 - 1450 | Aromatic C=C Stretch |

| ~1050 | C-Br Stretch |

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments. The two major isotopes of bromine are ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. Therefore, the mass spectrum will show peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate ratio of 1:2:1.

Experimental Protocols

Synthesis of 1,4-Dibromo-2-methylbenzene via Sandmeyer Reaction

This protocol describes a representative synthesis of 1,4-dibromo-2-methylbenzene from 2,5-dibromoaniline (B181072) through a diazotization reaction followed by a copper(I) bromide-mediated Sandmeyer reaction.[6][7][8]

Materials:

-

2,5-Dibromoaniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Deionized water

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a flask, dissolve 2,5-dibromoaniline in an aqueous solution of hydrobromic acid. Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline (B41778) solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a change in the color of the solution. The reaction is complete when a slight excess of nitrous acid is detected with starch-iodide paper.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. The addition will result in the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure the complete decomposition of the diazonium salt.

-

Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 1,4-dibromo-2-methylbenzene by vacuum distillation or column chromatography.

General Protocol for Spectroscopic Analysis

NMR Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy (Thin Film Method):

-

Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Mount the plates in the spectrometer and acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum in the desired mass range.

Visualizations

Synthetic Pathway

Caption: Synthetic pathway for 1,4-dibromo-2-methylbenzene via Sandmeyer reaction.

Analytical Workflow

Caption: General workflow for spectroscopic analysis of 1,4-dibromo-2-methylbenzene.

Conclusion

1,4-Dibromo-2-methylbenzene is a key chemical intermediate with well-defined physical and structural properties. This guide provides essential technical data and standardized protocols to support its synthesis, characterization, and application in research and development. The provided synthetic route and analytical workflow offer a practical framework for professionals working with this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,4-DIBROMO-2-METHYLBENZENE | CAS 615-59-8 [matrix-fine-chemicals.com]

- 3. Benzene, 1,4-dibromo-2-methyl- [webbook.nist.gov]

- 4. 1,4-Dibromo-2-methylbenzene, CAS No. 615-59-8 - iChemical [ichemical.com]

- 5. chemscene.com [chemscene.com]

- 6. Sandmeyer reaction [ns1.almerja.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

An In-depth Technical Guide to the Physical Properties of 2,5-Dibromotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of 2,5-Dibromotoluene, with a specific focus on its melting and boiling points. The information is presented to support research, quality control, and development activities.

Quantitative Data Summary

The physical and chemical properties of this compound (CAS No. 615-59-8) are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Melting Point | 5-6 °C | [1][2][3][4] |

| 6 °C | [5][6] | |

| Boiling Point | 135-136 °C at 35 mmHg | [1][2][3][4] |

| 236 °C (at atmospheric pressure) | [5][6] | |

| Density | 1.815 g/mL at 25 °C | [1][2][3][4] |

| Molecular Formula | C₇H₆Br₂ | [1][2][4] |

| Molecular Weight | 249.93 g/mol | [1][4][5][7] |

| Refractive Index | 1.601-1.603 (at 20 °C) | [1][2][3] |

| CAS Number | 615-59-8 | [1][2][3][4][5][7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a chemical substance like this compound.

The capillary method is a widely accepted technique for determining the melting point of a solid substance.[1][2] Pure crystalline compounds typically exhibit a sharp melting point, while impurities can lead to a depressed and broader melting range.[6][8]

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.[7] The open end of a thin-walled capillary tube is pressed into the powder. The tube is then inverted and tapped gently to compact the sample, achieving a sample height of 2-3 mm.[3]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which contains a heated metal block or an oil bath.[6][8] The apparatus is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating and Observation:

-

An initial rapid heating can be performed to determine an approximate melting point.[6][8]

-

For an accurate measurement, a fresh sample is heated to a temperature about 15-20°C below the approximate melting point.[3] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating medium.[3][6]

-

-

Data Recording: The melting range is recorded from the temperature at which the first liquid appears (onset of melting) to the temperature at which the entire solid phase has turned into a clear liquid (complete melting).[3]

For quantities of liquid sufficient for distillation (typically >5 mL), this method provides an accurate measurement of the boiling point.[5][9] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled. The this compound sample is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.[9]

-

Thermometer Placement: A thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.[9]

-

Heating: The distilling flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

-

Data Recording: The temperature is monitored as the vapor condenses on the thermometer. When the temperature stabilizes while the liquid is actively distilling and condensing, this constant temperature is recorded as the boiling point.[11] It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[9] For high-boiling or heat-sensitive compounds, vacuum distillation at reduced pressure is employed.[5]

Logical Workflow Visualization

The following diagram illustrates a standardized workflow for the characterization of the physical properties of a chemical substance.

Caption: Workflow for Physical Property Determination.

References

- 1. mt.com [mt.com]

- 2. westlab.com [westlab.com]

- 3. jk-sci.com [jk-sci.com]

- 4. vernier.com [vernier.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. thinksrs.com [thinksrs.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to the Solubility of 2,5-Dibromotoluene in Organic Solvents

This technical guide provides a detailed overview of the solubility characteristics of 2,5-Dibromotoluene in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development and other chemical industries who utilize this compound in their work. This guide includes available solubility data, a comprehensive experimental protocol for determining solubility, and a visual representation of the experimental workflow.

Core Topic: Solubility of this compound

This compound is a halogenated aromatic compound with the chemical formula C₇H₆Br₂. Its molecular structure, featuring a methyl group and two bromine atoms on a benzene (B151609) ring, influences its polarity and, consequently, its solubility in different solvents. Understanding its solubility is crucial for various applications, including reaction chemistry, purification, and formulation development.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative and semi-quantitative information has been compiled from various sources. The following table summarizes the available data.

| Solvent | Temperature (°C) | Solubility | Citation |

| Chloroform | Not Specified | Sparingly Soluble | [1][2][3] |

| Ethyl Acetate | Not Specified | Slightly Soluble | [1][2][3] |

| Water | Not Specified | Insoluble | [4][5] |

| Methanol (B129727) | Not Specified | ≥ 0.5 mg/mL | [6] |

Note: "Sparingly soluble" and "slightly soluble" are qualitative terms and indicate that the compound does not dissolve to a large extent in these solvents. The solubility in methanol is inferred from the availability of a commercial standard solution. For precise quantitative data, experimental determination is recommended.

Experimental Protocol for Determining the Solubility of this compound

This section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is a synthesized composite of established laboratory techniques.[7][8][9]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid or liquid, depending on ambient temperature)

-

Selected organic solvent(s) of high purity

-

Analytical balance (± 0.1 mg accuracy)

-

Vials or test tubes with secure caps

-

Calibrated positive displacement micropipettes or burettes

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and appropriate glassware

-

Syringe filters (0.22 µm or 0.45 µm)

Procedure:

-

Preparation of Saturated Solution (Equilibrium Method):

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the chosen solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vial at a moderate speed for 10-15 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the collected aliquot through a syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

If the solvent is non-volatile, the concentration of the solute can be determined by evaporating the solvent from the filtered aliquot and weighing the remaining this compound.

-

Accurately weigh the volumetric flask containing the filtered aliquot.

-

Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound to avoid its evaporation.

-

Once the solvent is completely removed, reweigh the flask. The difference in mass corresponds to the mass of dissolved this compound.

-

Calculate the solubility in terms of g/L or mg/mL.

-

-

Chromatographic Analysis (for volatile solvents or higher accuracy):

-

For volatile solvents or to achieve higher accuracy, chromatographic methods such as HPLC or GC are preferred.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the standard solutions into the chromatograph to generate a calibration curve (peak area vs. concentration).

-

Dilute the filtered aliquot of the saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the chromatograph and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the solvent at the experimental temperature.

-

-

Data Reporting:

-

Report the solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Always specify the temperature at which the solubility was determined.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound(615-59-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, CAS 615-59-8, 500 µg/mL in MeOH, 5 x 1 mL, UN1230, SC 3, PG II - Petro Standards - Da Vinci Laboratory Solutions [davinci-ls.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectral Analysis of 2,5-Dibromotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2,5-dibromotoluene, a key chemical intermediate in various synthetic processes. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound reveals three distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.34 | d | 1H | H-4 |

| 7.27 | dd | 1H | H-3 |

| 6.99 | d | 1H | H-6 |

| 2.37 | s | 3H | -CH₃ |

d: doublet, dd: doublet of doublets, s: singlet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 139.0 | C-1 |

| 133.9 | C-3 |

| 131.0 | C-4 |

| 129.8 | C-6 |

| 122.1 | C-2 |

| 121.5 | C-5 |

| 22.5 | -CH₃ |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

-

Spectrometer: Bruker Avance III HD 400 (or equivalent)

-

Frequency: 400 MHz for ¹H NMR, 100 MHz for ¹³C NMR

-

Solvent: CDCl₃

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 8223.68 Hz

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 24038.46 Hz

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070-3020 | Weak | C-H stretch (aromatic) |

| 2960-2850 | Weak-Medium | C-H stretch (aliphatic, -CH₃) |

| 1595, 1465, 1380 | Medium-Strong | C=C stretch (aromatic ring) |

| 1035 | Strong | C-Br stretch |

| 870, 810 | Strong | C-H bend (out-of-plane, aromatic) |

Experimental Protocol: IR Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is recorded as a neat thin film. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Acquisition Parameters:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent)

-

Technique: Transmission (Neat)

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectral Data

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1] The key fragments are summarized below.

| m/z | Relative Intensity (%) | Assignment |

| 252 | 65 | [M+4]⁺ (⁷⁹Br, ⁸¹Br) |

| 250 | 100 | [M+2]⁺ (⁷⁹Br, ⁸¹Br) |

| 248 | 50 | [M]⁺ (⁷⁹Br, ⁷⁹Br) |

| 171 | 45 | [M - Br+2]⁺ |

| 169 | 45 | [M - Br]⁺ |

| 90 | 30 | [C₇H₆]⁺ |

| 89 | 25 | [C₇H₅]⁺ |

The isotopic pattern of the molecular ion peak, with significant signals at m/z 248, 250, and 252, is characteristic of a compound containing two bromine atoms.

Experimental Protocol: GC-MS

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

Instrumentation and Acquisition Parameters:

-

System: Agilent 7890B GC coupled to a 5977A MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI) at 70 eV[2]

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 min

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 min at 280 °C

-

-

MSD Transfer Line Temperature: 280 °C

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: 40-500 amu

Spectral Analysis Workflow

The logical flow of analyzing the spectral data for the structural elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the structural elucidation of this compound using spectral data.

References

An In-depth Technical Guide to the Safe Handling of 2,5-Dibromotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for 2,5-Dibromotoluene (CAS No. 615-59-8), a key intermediate in various chemical syntheses. Adherence to these protocols is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is important to note that while most suppliers classify this chemical as hazardous, some sources may indicate it as not classified.[4] Therefore, it is prudent to handle it with care at all times.

GHS Hazard Classification:

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Source |

| CAS Number | 615-59-8 | [1][2][4] |

| Molecular Formula | C7H6Br2 | [2][3] |

| Molecular Weight | 249.93 g/mol | [3][5] |

| Appearance | Colorless to yellowish liquid | [2][4][6] |

| Odor | Aromatic | [2] |

| Melting Point | 5-6 °C | [6] |

| Boiling Point | 135-136 °C @ 35 mmHg | [6] |

| Density | 1.815 g/mL at 25 °C | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Immiscible with water.[4] Sparingly soluble in chloroform (B151607) and slightly soluble in ethyl acetate.[6] | |

| Vapor Density | 8.62 | [7] |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[1][4][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

| PPE | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield.[7][8] | Protects against splashes that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, nitrile, neoprene).[7][8] Lab coat and appropriate protective clothing to prevent skin exposure.[7] | Prevents skin irritation upon contact. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate filter cartridge (e.g., type ABEK) should be used if ventilation is inadequate or for prolonged exposure.[7] | Protects against respiratory irritation from inhaling vapors. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe vapors or mist.[1]

-

Keep away from heat, sparks, and open flames.[4]

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.[9]

Storage Procedures

-

Store away from incompatible materials such as strong bases and oxidizing agents.[1][7]

-

Store locked up.[1]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][7] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing and shoes.[7] Get medical attention if skin irritation occurs.[1] |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][7] If not breathing, give artificial respiration.[2][7] If breathing is difficult, give oxygen.[7] Call a poison center or doctor if you feel unwell.[1] |

| Ingestion | Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and drink plenty of water.[1][2][7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[7] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.2).[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways.[1][4]

-

Methods for Containment and Cleaning Up: Absorb the spill with an inert material (e.g., dry sand, earth, vermiculite).[4][7] Collect the absorbed material and place it into a suitable, closed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1] Do not dispose of it into the environment.[1]

Visual Workflow Guides

The following diagrams illustrate key safety and emergency workflows.

Caption: Workflow for responding to a this compound spill.

Caption: First aid procedures for different routes of exposure.

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2,5 Dibromotoluene | C7H6Br2 | CID 12006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cpachem.com [cpachem.com]

- 5. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. nbinno.com [nbinno.com]

- 7. This compound(615-59-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. - Division of Research Safety | Illinois [drs.illinois.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Hazard Classification and GHS of 2,5-Dibromotoluene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the manufacturer's SDS for the most current and comprehensive safety information.

Introduction

2,5-Dibromotoluene, a halogenated aromatic hydrocarbon, serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agricultural chemicals. A thorough understanding of its hazard profile is paramount for ensuring safe handling and for conducting comprehensive risk assessments in research and development settings. This technical guide provides an in-depth overview of the hazard classification of this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), details the experimental methodologies for hazard determination, and highlights existing data gaps.

GHS Hazard Classification

Based on available safety data sheets and chemical databases, this compound is consistently classified as a hazardous substance.[1][2][3] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Quantitative Data and Hazard Evaluation

A critical aspect of hazard classification is the determination of quantitative toxicity values. While specific experimental data for this compound is lacking, this section outlines the GHS criteria for the relevant hazard categories to provide a framework for understanding its classification.

Acute Toxicity

Acute toxicity refers to adverse effects occurring after a single dose or multiple doses within 24 hours.[4] While this compound is not currently classified for acute toxicity, the following table outlines the GHS categories for acute oral, dermal, and inhalation toxicity.[5][6][7][8][9][10][11][12]

| Category | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L, 4h) |

| 1 | ≤ 5 | ≤ 50 | ≤ 0.5 |

| 2 | > 5 and ≤ 50 | > 50 and ≤ 200 | > 0.5 and ≤ 2.0 |

| 3 | > 50 and ≤ 300 | > 200 and ≤ 1000 | > 2.0 and ≤ 10 |

| 4 | > 300 and ≤ 2000 | > 1000 and ≤ 2000 | > 10 and ≤ 20 |

| 5 | > 2000 and ≤ 5000 | > 2000 and ≤ 5000 | > 20 and ≤ 50 |

Data in this table represents the GHS classification criteria and not experimental values for this compound.

Skin and Eye Irritation

The classification of this compound as a skin and eye irritant (Category 2) is based on the expected production of reversible inflammatory reactions at the site of application. The specific scoring of erythema (redness) and edema (swelling) in animal studies, typically following OECD Guidelines 404 and 405, determines the classification. For a Category 2 classification, the substance would be expected to produce a mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema in a dermal irritation study, or specific levels of corneal opacity, iritis, or conjunctival redness/chemosis in an eye irritation study that are fully reversible within 21 days.

Experimental Protocols

The GHS classifications are determined through standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the methodologies for the key toxicological endpoints relevant to this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is a stepwise procedure using a small number of animals to classify a substance into one of five toxicity categories.[5][12][13][14]

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

-

Dosing: The substance is administered orally in a stepwise manner to groups of three animals at one of the defined dose levels (5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Stepwise Procedure: The outcome of the first dose group determines the next step. If mortality is observed, the next dose group is treated at a lower level. If no mortality is observed, a higher dose level is used.

-

Classification: The substance is classified based on the dose level at which mortality is observed.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline outlines the procedure for assessing the potential adverse effects of a substance following a single, 24-hour dermal exposure.[7][8][10][11][15]

Methodology:

-

Animal Selection: Healthy young adult rats, rabbits, or guinea pigs with intact skin are used.

-

Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.

-

Application: The test substance is applied uniformly over an area of at least 10% of the body surface area and covered with a porous gauze dressing.

-

Exposure: The dressing and substance are left in place for 24 hours.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Acute Inhalation Toxicity (OECD Guideline 403)

This test determines the potential health hazards from short-term exposure to a substance via inhalation.[6][9][16][17][18]

Methodology:

-

Animal Selection: Young adult rats are the preferred species.

-

Exposure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a standard duration of 4 hours.

-

Concentrations: A limit test at a high concentration or a series of at least three concentrations are used.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Data Analysis: The LC50 (median lethal concentration) is calculated.

Mechanisms of Toxicity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the metabolic pathways and mechanisms of toxicity of this compound. Halogenated aromatic hydrocarbons can exert toxicity through various mechanisms, including:

-

Metabolic Activation: Cytochrome P450 enzymes can metabolize these compounds into reactive electrophilic intermediates. These intermediates can then covalently bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage and toxicity.

-

Oxidative Stress: The metabolism of these compounds can also lead to the production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses and cause oxidative damage to cellular components.

-

Receptor-Mediated Effects: Some halogenated aromatic hydrocarbons can interact with cellular receptors, such as the aryl hydrocarbon receptor (AhR), leading to altered gene expression and downstream toxic effects.

Further research is needed to elucidate the specific mechanisms by which this compound exerts its irritant effects.

Data Gaps and Future Research

The primary data gap for this compound is the absence of publicly available quantitative toxicity data. To perform a more comprehensive risk assessment, the following studies are recommended:

-

Acute Toxicity Studies: Determination of LD50 (oral, dermal) and LC50 (inhalation) values.

-

In Vitro and In Vivo Irritation Studies: Quantitative assessment of skin and eye irritation potential according to OECD guidelines.

-

Metabolism and Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and to identify any potential reactive metabolites.

-

Mechanistic Studies: To investigate the specific molecular and cellular pathways involved in its toxicity.

Conclusion

This compound is a hazardous chemical classified under GHS as a skin irritant, a serious eye irritant, and a respiratory irritant.[1][2][3] While its hazard classifications are well-established, there is a significant lack of quantitative toxicity data and mechanistic understanding. Professionals in research and drug development should handle this compound with appropriate personal protective equipment and engineering controls to minimize exposure. Further experimental investigation is crucial to fully characterize its toxicological profile and to ensure its safe use in all applications.

References

- 1. This compound(615-59-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2,5 Dibromotoluene | C7H6Br2 | CID 12006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. nucro-technics.com [nucro-technics.com]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. oecd.org [oecd.org]

- 13. researchgate.net [researchgate.net]

- 14. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]

- 15. oecd.org [oecd.org]

- 16. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 17. eurolab.net [eurolab.net]

- 18. catalog.labcorp.com [catalog.labcorp.com]

A Technical Guide to High-Purity 2,5-Dibromotoluene for Researchers and Drug Development Professionals

Introduction

2,5-Dibromotoluene, with the CAS number 615-59-8, is a halogenated aromatic compound that serves as a critical building block in various advanced chemical syntheses. Its unique substitution pattern on the toluene (B28343) ring makes it a versatile intermediate for the introduction of functional groups at specific positions, which is particularly valuable in the fields of pharmaceutical development, liquid crystal manufacturing, and materials science. This technical guide provides an in-depth overview of commercially available high-purity this compound, including a comparative analysis of suppliers, detailed experimental protocols for its application, and a workflow for procurement and quality control.

Commercial Suppliers of High-Purity this compound

The selection of a reliable supplier for high-purity this compound is paramount to ensure the reproducibility and success of research and manufacturing processes. Key considerations include purity, consistency of quality, available quantities, and the provision of comprehensive analytical documentation. Below is a summary of prominent commercial suppliers.

| Supplier | Product Number(s) | Stated Purity | Available Quantities | Documentation |

| Sigma-Aldrich (Merck) | 250988 | ≥98% | 25 g, 100 g | --INVALID-LINK-- |

| Thermo Fisher Scientific (Alfa Aesar) | A19418 | 98% | 25 g, 100 g | --INVALID-LINK-- |

| Thermo Fisher Scientific (Acros Organics) | AC263480250 | 98% | 25 g, 100 g | --INVALID-LINK-- |

| TCI America | D2577 | >98.0% (GC) | 25 g, 100 g, 500 g | --INVALID-LINK-- |

| Alachem | L18P19 | NLT 98% | Inquire | --INVALID-LINK-- |

| MAKSONS FINE CHEM PVT. LTD. | - | Inquire | Bulk | Inquire |

| NSI Lab Solutions | 1393L | 1000 µg/mL in P&T Methanol (B129727) | 4x1.5 mL, 10x1.5 mL | --INVALID-LINK-- |

Experimental Protocols

High-purity this compound is utilized in a range of sophisticated applications. The following sections provide detailed experimental protocols for some of its key uses.

Use as an Internal Standard for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This compound is an excellent internal standard for the quantification of various analytes by GC-MS due to its thermal stability and distinct mass spectrum.

Methodology:

-

Preparation of Internal Standard Stock Solution:

-

Accurately weigh approximately 100 mg of high-purity this compound.

-

Dissolve the weighed compound in 100 mL of methanol or another suitable solvent to obtain a stock solution of approximately 1 mg/mL.

-

Store the stock solution in a tightly sealed amber vial at 4°C.

-

-

Sample Preparation:

-

To each calibration standard and sample, add a precise volume of the internal standard stock solution to achieve a final concentration of, for example, 10 µg/mL.

-

Ensure complete mixing of the internal standard with the sample matrix.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 250°C at 10°C/minute.

-

Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-450 amu.

-

-

Data Analysis:

-

Quantify the target analytes by constructing a calibration curve based on the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

-

Synthesis of a Mesogen-Jacketed Liquid-Crystal Polymer Intermediate

This compound is a key starting material for the synthesis of monomers used in the production of mesogen-jacketed liquid-crystal polymers. A representative example is the synthesis of 2,5-bis(4'-alkoxycarbonylphenyl)styrenes.

Methodology: Suzuki Coupling Reaction

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Purge the flask with dry nitrogen for 15 minutes.

-

-

Solvent and Base Addition:

-

Add a degassed 2:1 mixture of toluene and ethanol.

-

Add a degassed 2 M aqueous solution of sodium carbonate (4.0 eq).

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 85-90°C) under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the desired 2,5-bis(4'-methoxycarbonylphenyl)toluene.

-

Synthesis of a Pharmaceutical Intermediate for Elbasvir

This compound serves as a precursor for the synthesis of intermediates used in the production of the hepatitis C virus (HCV) NS5A inhibitor, Elbasvir. A plausible synthetic step involves a Sonogashira coupling to introduce an alkyne functionality.

Methodology: Sonogashira Coupling Reaction

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

-

Evacuate and backfill the flask with dry nitrogen three times.

-

-

Reagent Addition:

-

Add anhydrous and degassed triethylamine (B128534) as the solvent.

-

Add trimethylsilylacetylene (B32187) (1.1 eq) dropwise via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere.

-

Monitor the reaction for the selective mono-coupling by GC-MS. The reaction time will vary depending on the specific conditions but is typically in the range of 4-8 hours.

-

-

Work-up and Purification:

-

Once the desired level of conversion is reached, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the resulting crude product by flash chromatography on silica gel to isolate the mono-alkyne substituted product, (4-bromo-2-methylphenyl)(trimethylsilyl)acetylene, a key intermediate for further functionalization in the synthesis of Elbasvir.

-

Procurement and Quality Control Workflow

A systematic approach to sourcing and qualifying high-purity this compound is essential for researchers and drug development professionals. The following diagram illustrates a logical workflow for this process.

Methodological & Application

Synthesis of 2,5-Dibromotoluene from Toluene: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2,5-dibromotoluene, a key intermediate in the production of various pharmaceuticals, including the antiviral drug Elbasvir.[1] While direct dibromination of toluene (B28343) is challenging due to the formation of multiple isomers, this guide outlines a robust multi-step synthetic pathway.

Introduction

This compound is a substituted aromatic hydrocarbon with the chemical formula CH₃C₆H₃Br₂. Its structure, featuring a toluene backbone with bromine atoms at the 2 and 5 positions, makes it a valuable building block in organic synthesis. The direct electrophilic aromatic substitution of toluene with bromine predominantly yields a mixture of ortho- and para-monobrominated products due to the directing effect of the methyl group. Achieving the specific 2,5-disubstitution pattern requires a more controlled, multi-step approach. This protocol details a reliable method for the preparation of this compound, designed for researchers in drug development and organic synthesis.

Reaction Scheme

A common and effective route for the synthesis of this compound involves a Sandmeyer reaction starting from an appropriately substituted aniline (B41778) precursor. A plausible synthetic pathway is outlined below:

Caption: Synthetic pathway for this compound from Toluene.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Toluene | C₇H₈ | 92.14 | Starting Material |

| Nitric Acid (conc.) | HNO₃ | 63.01 | As required |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | As required |

| Tin (granulated) | Sn | 118.71 | As required |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As required |

| p-Toluidine | CH₃C₆H₄NH₂ | 107.15 | Intermediate |

| Bromine | Br₂ | 159.81 | As required |

| Glacial Acetic Acid | CH₃COOH | 60.05 | As required |

| 5-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | Intermediate |

| Sodium Nitrite (B80452) | NaNO₂ | 69.00 | As required |

| Hydrobromic Acid (48%) | HBr | 80.91 | As required |

| Copper(I) Bromide | CuBr | 143.45 | As required |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | For extraction |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | For neutralization |

| Anhydrous Magnesium Sulfate (B86663) | MgSO₄ | 120.37 | For drying |

Step 1: Nitration of Toluene to p-Nitrotoluene

-